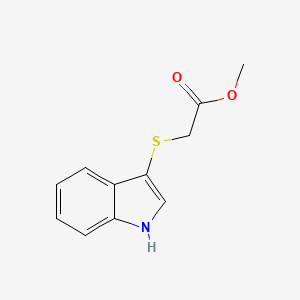

Methyl 2-((1H-indol-3-yl)thio)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

methyl 2-(1H-indol-3-ylsulfanyl)acetate |

InChI |

InChI=1S/C11H11NO2S/c1-14-11(13)7-15-10-6-12-9-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

InChI Key |

LWOCAOAHHCRLBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Indole Thioacetate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While a complete, formally published spectrum for Methyl 2-((1H-indol-3-yl)thio)acetate is not consistently available across scientific databases, its expected spectral features can be accurately predicted based on the well-documented NMR data of indole (B1671886) and its derivatives.

Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum is anticipated to show distinct signals for each unique proton environment. The indole NH proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically δ 10.0-11.0 ppm), a characteristic feature of indole nitrogens. The proton at the C2 position of the indole ring (H2) is also distinctive, usually appearing as a singlet or a narrow triplet around δ 7.2-7.5 ppm. The protons of the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) will resonate in the aromatic region (δ 7.0-7.8 ppm), exhibiting complex splitting patterns (doublets and triplets) due to spin-spin coupling. The methylene (B1212753) protons (S-CH₂) of the thioacetate (B1230152) group are expected to appear as a sharp singlet around δ 3.8-4.0 ppm. The methyl protons (O-CH₃) of the ester group will also be a singlet, typically found further upfield around δ 3.6-3.7 ppm.

Carbon-13 (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the ester is the most deshielded, expected to resonate around δ 170 ppm. The aromatic carbons of the indole ring will appear in the δ 110-140 ppm range. Notably, the C3 carbon, to which the sulfur atom is attached, will be significantly shielded compared to an unsubstituted indole, appearing around δ 105-115 ppm. The C2 carbon typically resonates near δ 125 ppm. The methylene carbon (S-CH₂) is expected around δ 35-40 ppm, and the methyl carbon (O-CH₃) of the ester will be found at approximately δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| NH | 10.0 - 11.0 (s, br) | - | Broad singlet, characteristic of indole NH |

| C2-H | 7.2 - 7.5 (s) | 125 - 128 | Singlet, adjacent to nitrogen |

| C3 | - | 105 - 115 | Substituted carbon, shielded by sulfur |

| C4-H | 7.6 - 7.8 (d) | 120 - 122 | Aromatic proton |

| C5-H | 7.1 - 7.3 (t) | 122 - 124 | Aromatic proton |

| C6-H | 7.0 - 7.2 (t) | 118 - 120 | Aromatic proton |

| C7-H | 7.5 - 7.7 (d) | 111 - 113 | Aromatic proton |

| C3a | - | 128 - 130 | Bridgehead carbon |

| C7a | - | 135 - 137 | Bridgehead carbon |

| S-CH₂ | 3.8 - 4.0 (s) | 35 - 40 | Methylene group adjacent to sulfur |

| C=O | - | 169 - 171 | Ester carbonyl carbon |

| O-CH₃ | 3.6 - 3.7 (s) | 51 - 53 | Ester methyl group |

Predicted values are based on analogous structures and general NMR principles. s = singlet, d = doublet, t = triplet, br = broad.

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in assigning the protons on the benzene ring of the indole nucleus (H4, H5, H6, H7), confirming their adjacent positions. For instance, a cross-peak between the signals assigned to H4 and H5 would confirm their connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for example, confirming the assignment of the S-CH₂ protons to the S-CH₂ carbon. acs.org

Together, these multidimensional experiments provide a complete and unambiguous picture of the molecular structure, leaving no doubt as to the identity of this compound. sdsu.eduemerypharma.com

While not intrinsic to this compound itself, organometallic derivatives can be prepared, and their characterization would necessitate heteronuclear NMR. If, for example, an organotin moiety were coordinated to the molecule, ¹¹⁹Sn-NMR spectroscopy would be a powerful tool for analysis.

¹¹⁹Sn is a spin-½ nucleus with a wide chemical shift range, making it highly sensitive to the coordination environment around the tin atom. The ¹¹⁹Sn chemical shift and the magnitude of coupling constants, such as ¹J(¹¹⁹Sn-¹³C), provide valuable information about the coordination number, geometry, and nature of the ligands attached to the tin center. For an organometallic derivative of an indole thioacetate, ¹¹⁹Sn-NMR could confirm the coordination of the tin atom to the sulfur or another part of the molecule and elucidate the structure of the resulting complex in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FTIR spectrum of this compound would display several characteristic absorption bands corresponding to its specific functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is a key diagnostic feature for the carbonyl group of the ester. This band is expected to appear in the range of 1735-1750 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring will give rise to multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O single bond stretch of the ester group will produce a strong band in the 1150-1250 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| Ester C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Ester C-O Stretch | 1150 - 1250 | Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₁H₁₁NO₂S), the molecular weight is 221.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 221.

The fragmentation of indole derivatives is often dominated by the stability of the indole ring. A primary and highly characteristic fragmentation pathway would involve the cleavage of the C3-S bond. This would lead to the formation of the highly stable 1H-indol-3-yl cation radical or a related indolyl fragment. The base peak in the spectrum is often the indolylmethyl cation (m/z 130) in related structures. researchgate.net

A plausible fragmentation pattern would include:

[M]⁺• at m/z = 221: The molecular ion.

Loss of •OCH₃: Fragmentation of the ester group could lead to an ion at m/z = 190.

Loss of •COOCH₃: Cleavage of the ester group would result in an ion at m/z = 162.

Loss of •SCH₂COOCH₃: The most likely primary fragmentation, leading to the stable indole fragment at m/z = 130. This is often the base peak. researchgate.net

Formation of [CH₂COOCH₃]⁺: A fragment corresponding to the thioacetate side chain might be observed at m/z = 89.

Analysis of these fragments allows for the confirmation of the different structural units within the molecule and how they are connected. researchgate.netraco.cat

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound, with a molecular weight of 221.27 g/mol , the high energy (typically 70 eV) electron beam would likely induce a series of predictable bond cleavages.

The molecular ion peak, [M]+• at m/z 221, would be expected, and its stability would depend on the compound's structure. The primary fragmentation pathways for indole derivatives often involve the indole ring itself and any substituents. scirp.org For the title compound, fragmentation is anticipated to occur at the thioacetate side chain.

Key fragmentation processes would include:

α-cleavage at the sulfur atom, which is a common pathway for thioethers. miamioh.edu

Cleavage of the ester group, a well-documented fragmentation route. libretexts.orgdocbrown.info

Specific fragment ions expected in the EI-MS spectrum of this compound include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to yield an acylium ion at m/z 190. docbrown.info

Loss of the entire methoxycarbonyl group (•COOCH₃) leading to a fragment at m/z 162.

Cleavage of the S-CH₂ bond, resulting in the formation of the stable 3-thioindolyl cation at m/z 148.

The formation of the acetyl cation [CH₃CO]⁺ at m/z 43 is a characteristic fragmentation of methyl esters and would be expected. docbrown.info

Fragmentation of the indole ring itself can lead to characteristic ions, such as the loss of HCN (27 Da) from the indole fragment, a known pathway for indole compounds. scirp.org

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 221 | [C₁₁H₁₁NO₂S]⁺• | Molecular Ion (M⁺•) |

| 190 | [C₁₀H₈NOS]⁺ | M⁺• - •OCH₃ |

| 162 | [C₉H₈NS]⁺ | M⁺• - •COOCH₃ |

| 148 | [C₈H₆NS]⁺ | Cleavage of S-CH₂ bond |

| 116 | [C₈H₆]⁺ | Indole fragment after loss of S and H₂ |

| 43 | [CH₃CO]⁺ | Acylium ion from ester cleavage |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. youtube.com For this compound, ESI-MS would typically be performed in positive ion mode, yielding the protonated molecule [M+H]⁺ at m/z 222. Depending on the solvent and additives used, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 244) or the potassium adduct [M+K]⁺ (m/z 260) may also be observed.

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is used to elicit structural information through collision-induced dissociation (CID). The fragmentation of protonated indole alkaloids and related derivatives often involves complex rearrangements and the opening of ring structures. nih.govnih.govnih.gov The fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve the cleavage of the side chain.

Plausible fragmentation pathways in an ESI-MS/MS experiment would include:

The neutral loss of methanol (B129727) (CH₃OH, 32 Da) from the protonated ester, yielding a fragment ion at m/z 190.

The neutral loss of the entire methyl acetate (B1210297) moiety (CH₃COOCH₃, 74 Da), leading to the 3-thioindolyl ion at m/z 148.

Cleavage of the C-S bond, which could lead to the formation of a protonated indole ion.

The study of related indole derivatives by ESI-MS has shown that fragmentation patterns can provide crucial information for structural characterization. nih.govresearchgate.net

| m/z | Proposed Ion | Ion Type |

|---|---|---|

| 222 | [M+H]⁺ | Protonated Molecule |

| 244 | [M+Na]⁺ | Sodium Adduct |

| ESI-MS/MS Fragments (from precursor m/z 222) | ||

| 190 | [M+H - CH₃OH]⁺ | Fragment (Loss of Methanol) |

| 148 | [M+H - CH₃COOCH₃]⁺ | Fragment (Loss of Methyl Acetate) |

X-ray Crystallography for Precise Solid-State Structural Determination

While the specific crystal structure for this compound is not publicly available, analysis of closely related 3-substituted indole and indole-acetate derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. researchgate.netresearchgate.netnih.govresearchgate.net X-ray crystallography reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

Studies on compounds such as methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate and other indole derivatives consistently show that the indole ring system is essentially planar. researchgate.netnih.gov For instance, in one derivative, the dihedral angle between the five- and six-membered rings of the indole group was found to be a mere 1.76(8)°. researchgate.netnih.gov It is highly probable that the indole moiety in this compound would also adopt a planar or near-planar geometry.

Based on these precedents, it can be postulated that in the solid state, molecules of this compound would arrange to maximize hydrogen bonding (via the indole N-H and the ester's carbonyl oxygen) and π–π stacking interactions.

Theoretical and Computational Investigations of Methyl 2 1h Indol 3 Yl Thio Acetate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-((1H-indol-3-yl)thio)acetate and its analogues, DFT calculations provide valuable information about the molecule's geometry, stability, and electronic properties. niscpr.res.inresearchgate.net

Studies on indole (B1671886) and its derivatives using DFT methods, such as B3LYP with a 6-31G basis set, have been performed to determine optimized molecular geometries and electronic characteristics. niscpr.res.in These calculations reveal the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. niscpr.res.in

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT studies. It illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For indole derivatives, the region around the nitrogen atom and the C3 position of the pyrrole (B145914) ring typically shows high electron density, indicating their nucleophilic character.

| Calculated Property | Typical Value for Indole Thioether Analogues | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. niscpr.res.in |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. christuniversity.in |

Computational Analysis of Reaction Mechanisms and Pathway Elucidation

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, including the identification of transition states and intermediates.

The synthesis of this compound involves the functionalization of the indole ring, specifically at the C3 position. Indole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. chula.ac.th The reaction to form a C3-S bond often proceeds through a mechanism analogous to a sulfa-Michael addition if an appropriate precursor is used. ijcea.org

Computational studies on the addition of thiols to activated systems provide a model for understanding this process. nih.gov The reaction typically involves the nucleophilic attack of a thiol or thiolate anion on an electrophilic center of the indole precursor. DFT calculations can model the energy profile of this reaction, determining the activation energies for competing pathways and confirming the structure of the transition states. nih.gov For instance, calculations can show that the formation of the C3-S bond is kinetically and thermodynamically favored over other potential reaction sites.

One of the key challenges in the synthesis of substituted indoles is controlling the regioselectivity. The indole nucleus has multiple potential sites for electrophilic attack, but the C3 position is intrinsically the most nucleophilic and reactive. nih.govbeilstein-journals.org Computational models can quantify this reactivity.

By calculating the electron density and Fukui functions at different positions of the indole ring, DFT can predict the most likely site for electrophilic substitution. nih.govbeilstein-journals.org These calculations consistently show that the C3 position has the highest electron density and the highest value for the Fukui function corresponding to nucleophilic attack, thus explaining the observed high regioselectivity in reactions leading to 3-substituted indoles like this compound. nih.govbeilstein-journals.org In the absence of significant steric hindrance or directing groups at other positions, functionalization occurs preferentially at C3. beilstein-journals.org Stereoselectivity becomes relevant when chiral centers are formed, and computational models can predict the most stable diastereomeric products by calculating their relative energies.

| Position on Indole Ring | Relative Nucleophilicity (Calculated) | Reason for Reactivity |

|---|---|---|

| C3 | Highest | Highest electron density in the pyrrole ring; stabilization of the cationic intermediate (arenium ion). nih.gov |

| N1 | Moderate | Lone pair on nitrogen, but involvement in aromaticity reduces its availability. Basicity is low. |

| C2 | Low | Less electron-rich than C3; substitution disrupts aromaticity to a greater extent. |

| Benzene (B151609) Ring (C4-C7) | Lowest | Typical aromatic reactivity, less nucleophilic than the pyrrole ring positions. nih.govbeilstein-journals.org |

Molecular Modeling and Docking Simulations for Biological Interaction Prediction

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are foundational in computer-aided drug design.

Molecular docking simulations place a ligand into the binding site of a target protein and calculate a score, often a free energy of binding, that estimates the strength of the interaction. ijcea.org Studies on 3-thioindole derivatives have shown their potential to inhibit various enzymes by binding to their active sites. ijcea.orgijcea.org

For example, docking studies of 3-sulfenylated indoles have been performed against targets like HIV-1 glycoprotein (B1211001) 120 (gp120) and β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid synthesis. ijcea.orgijcea.org These simulations reveal the precise binding mode of the ligands. The interactions stabilizing the ligand-protein complex are typically a combination of hydrogen bonds (e.g., with the indole N-H or the carbonyl oxygen of the acetate (B1210297) group), hydrophobic interactions with nonpolar amino acid residues, and pi-stacking interactions involving the indole ring. ijcea.org The calculated binding affinity scores help prioritize compounds for further experimental testing.

| Indole Thioether Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Phenyl(3-(phenylthio)-1H-indol-2-yl)methanone | FabH (Antibacterial) | -7.96 | Interactions governed by hydrogen bonding and hydrophobic pockets. ijcea.org |

| Phenyl(3-(p-tolylthio)-1H-indol-2-yl)methanone | HIV-1 gp120 (Antiviral) | -8.91 | Hydrogen bonds with N or O atoms of the indole group, pi interactions. ijcea.org |

| Designed Indolyl-3-ethanone-α-thioether | PfDHODH (Antimalarial) | Up to -156 | Multiple hydrogen and hydrophobic bonds within the binding region. researchgate.net |

| Thiosemicarbazone-indole derivative | Androgen Receptor (Anticancer) | -8.8 | Interactions with key amino acids at the target site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to create a mathematical equation that predicts activity.

For indole derivatives, QSAR models have been successfully developed to predict activities such as anticancer, antimalarial, and antioxidant properties. researchgate.netnih.govnih.gov Molecular descriptors used in these models can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.netnih.gov A robust QSAR model can be used to predict the biological activity of new, unsynthesized compounds like derivatives of this compound, guiding synthetic efforts toward more potent molecules. For instance, a QSAR model for indolyl-3-ethanone-α-thioethers identified descriptors related to molecular shape and electronic properties as being crucial for their antimalarial activity against Plasmodium falciparum. researchgate.net

| QSAR Descriptor Type | Example Descriptor | Influence on Biological Activity of Indole Derivatives |

|---|---|---|

| Electronic | MLFER_BH (Hydrogen bond basicity) | Positively correlated with antimalarial activity, suggesting hydrogen bond acceptor capability is important. researchgate.net |

| Topological | JGI2 (Topological charge index) | Negatively correlated with anticancer activity, indicating charge distribution influences potency. nih.gov |

| Quantum-Chemical | SHBd (Sum of E-state of H-bond donors) | Negatively correlated with anticancer activity, suggesting fewer H-bond donors may be beneficial. nih.gov |

| Physicochemical | AATSC8p (Average atomic polarizability) | Negatively correlated with antimalarial activity, indicating a specific polarizability range is optimal. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis of this compound Systems

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For systems related to this compound, particularly the analogous 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D and 3D-QSAR models have been developed to elucidate the key structural features governing their therapeutic potential, such as anti-influenza A virus (IAV) activity. semanticscholar.orgresearcher.liferesearchgate.net

Cheminformatics analysis complements QSAR by managing, analyzing, and modeling large sets of chemical data to identify lead compounds and optimize their properties. researchgate.net In the context of indole derivatives, these analyses help in understanding the relationship between the physicochemical properties of the molecules and their biological activities.

Detailed research findings from 2D-QSAR and 3D-QSAR studies on analogous indole thioacetate (B1230152) derivatives have provided valuable insights. The 2D-QSAR models, developed using methods like Genetic Function Approximation with Multiple Linear Regression (GFA-MLR) and Genetic Function Approximation with Artificial Neural Network (GFA-ANN), have demonstrated good predictive power. semanticscholar.orgresearcher.life These models identified several molecular descriptors that are crucial for the biological activity of these compounds.

For instance, a GFA-MLR model for anti-IAV activity showed a strong correlation with a training set determination coefficient (r² train) of 0.8861 and a cross-validation coefficient (q²) of 0.7864. semanticscholar.orgresearcher.life An even more robust GFA-ANN model yielded an r² train of 0.8980 and a q² of 0.8884. semanticscholar.orgresearcher.life These statistical values indicate the reliability of the models in predicting the biological response.

The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elaborated on the structural requirements for activity. A CoMFA model focusing on steric and electrostatic fields (CoMFA_SE) produced an r² train of 0.925 and a q² of 0.59. semanticscholar.orgresearcher.life A CoMSIA model incorporating electrostatic, acceptor, and donor fields (CoMSIA_EAD) showed even better predictivity with an r² train of 0.929 and a q² of 0.767. semanticscholar.orgresearcher.life

These QSAR studies on closely related compounds suggest that the biological activity of this compound would likely be influenced by similar steric, electronic, and hydrophobic factors. The insights gained from these models are instrumental in the rational design of novel and more potent derivatives.

| QSAR Model | Training Set r² | Cross-validation q² | Key Descriptors/Fields | Reference |

| GFA-MLR | 0.8861 | 0.7864 | Molecular descriptors | semanticscholar.orgresearcher.life |

| GFA-ANN | 0.8980 | 0.8884 | Molecular descriptors | semanticscholar.orgresearcher.life |

| CoMFA_SE | 0.925 | 0.59 | Steric, Electrostatic | semanticscholar.orgresearcher.life |

| CoMSIA_EAD | 0.929 | 0.767 | Electrostatic, Acceptor, Donor | semanticscholar.orgresearcher.life |

Investigation of Photophysical and Nonlinear Optical (NLO) Properties through Computational Methods of this compound Systems

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the photophysical and nonlinear optical (NLO) properties of organic molecules like this compound. bohrium.comworldscientific.comresearchgate.net These studies provide fundamental insights into the electronic structure and light-matter interactions of these compounds, which are crucial for their potential applications in optoelectronics and photonics. arxiv.orgnih.govnih.gov

The photophysical properties of indole derivatives are largely governed by their electronic transitions. nih.gov Computational studies on various indole-based systems have explored their absorption and emission spectra, fluorescence quantum yields, and lifetimes. nih.govmdpi.com For instance, the structural dependence of the photophysical properties of substituted 2,3-distyryl indoles has been investigated using both spectroscopic techniques and theoretical calculations. nih.gov These studies have shown that substituents on the indole core can significantly modulate the photophysical characteristics by altering the extent of π-conjugation. nih.gov

The investigation of NLO properties in organic molecules is driven by their potential applications in technologies such as optical data storage, image processing, and optical switching. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is quantified by parameters like polarizability (α) and hyperpolarizabilities (β and γ). arxiv.orgresearchgate.net

Computational studies on indole derivatives have revealed that the presence of π-conjugated systems and donor-π-acceptor (D-π-A) architectures can lead to significant NLO responses. arxiv.orgmdpi.com For example, the NLO properties of Indole-7-carboxyldehyde have been investigated through both computational and experimental methods, showing a high dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential as a good NLO material. arxiv.orgresearchgate.net

For this compound, computational modeling would involve optimizing the ground-state geometry and then calculating various electronic properties. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their energy gap (Egap), is crucial. A smaller HOMO-LUMO gap is generally associated with higher polarizability and, consequently, a more significant NLO response. nih.gov

The calculated values of polarizability and hyperpolarizability can be compared with those of known NLO materials like urea (B33335) to assess the potential of the compound. arxiv.org The table below summarizes key computational parameters that are typically investigated in such studies, with example values drawn from studies on related indole derivatives to illustrate the expected ranges.

| Computational Parameter | Significance | Example Value (from related compounds) | Reference |

| HOMO-LUMO Energy Gap (Egap) | Relates to molecular reactivity and polarizability | ~4-5 eV | nih.gov |

| Dipole Moment (µ) | Indicates charge distribution and influences NLO properties | ~1.88 Debye | arxiv.orgresearchgate.net |

| Linear Polarizability (α) | Measures the linear response to an electric field | ~17.36 x 10⁻²⁴ esu | arxiv.orgresearchgate.net |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response | ~3.96 x 10⁻³⁰ esu | arxiv.orgresearchgate.net |

These computational investigations are essential for understanding the structure-property relationships in this compound systems and for guiding the design of new materials with tailored photophysical and NLO properties.

In Vitro Biological Evaluation and Mechanistic Studies of Indole Thioether Compounds

Enzyme Inhibition and Modulatory Activity

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The indole (B1671886) nucleus is a common feature in many AChE inhibitors. Research has shown that various indole analogs can exhibit significant AChE inhibitory activity. For instance, studies on indole-based thiadiazole derivatives have demonstrated potent AChE inhibition, with IC50 values in the micromolar range. While the acetylcholinesterase inhibitory potential of Methyl 2-((1H-indol-3-yl)thio)acetate has not been specifically documented, the structural similarity to other known indole-based AChE inhibitors suggests that it could be a candidate for such activity.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and various indole derivatives have been developed as EGFR inhibitors. These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival. Although no specific studies on the EGFR inhibitory activity of this compound have been published, the indole scaffold is a well-established pharmacophore for EGFR inhibition.

A notable area of investigation for indole thioether compounds is their potential as antiviral agents, specifically as inhibitors of RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many RNA viruses. A study on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, which are structurally related to this compound, demonstrated their ability to inhibit the RdRp of SARS-CoV-2. The mechanism of inhibition is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing the synthesis of viral RNA. The findings from these related compounds suggest that the indole thioacetate (B1230152) core may be a promising scaffold for the development of RdRp inhibitors.

The following table summarizes the antiviral activity of a representative 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivative against SARS-CoV-2.

| Compound Derivative | Target | Assay | Activity (IC50) |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | SARS-CoV-2 RdRp | In vitro | Micromolar range |

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. While there is no specific information available regarding the COX-2 inhibitory activity of this compound, some indole derivatives have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of COX enzymes. The potential for indole thioether compounds to interact with COX-2 would likely depend on their ability to fit within the enzyme's active site and interact with key residues.

Cellular Pathway Interrogation and Phenotypic Effects

The in vitro biological activities of indole thioether derivatives can translate into observable cellular effects. For instance, the inhibition of enzymes like EGFR or kinases can lead to anti-proliferative effects in cancer cell lines. Antiviral activity, through mechanisms such as RdRp inhibition, would manifest as a reduction in viral replication in infected host cells.

While specific data on the cellular effects of this compound are not available, studies on related indole derivatives have shown a range of phenotypic effects, including apoptosis induction in cancer cells and inhibition of viral-induced cytopathic effects. Further research is needed to specifically investigate the cellular consequences of treating cells with this compound and to elucidate the underlying molecular pathways.

Induction of Apoptosis in Cancer Cell Lines

While direct studies specifically detailing the induction of apoptosis by this compound are limited, the broader class of indole derivatives has been shown to trigger programmed cell death in various cancer cell lines. This process is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, treatment with certain methyl-donor compounds can lead to the upregulation of pro-apoptotic proteins like Bak and Bax, and a reduction in anti-apoptotic proteins such as Mcl-1 and Bcl-2, ultimately leading to apoptosis mdpi.com.

Cell Cycle Perturbation (e.g., G2/M phase arrest)

A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Several indole derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase. This prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to induce a significant increase in the percentage of cancer cells in the S and G2/M phases of the cell cycle nih.gov. Similarly, other novel compounds have been observed to cause G2/M phase arrest, which is associated with changes in the levels of key cell cycle regulatory proteins like Cdk1, Cdk2, and cyclin A nih.gov. While these findings are for related indole structures, they suggest a potential mechanism for this compound that warrants further investigation.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. Arylthioindole (ATI) derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin nih.gov. This inhibition of microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death nih.gov. The structural similarity of this compound to this class of compounds suggests it may also interfere with tubulin polymerization. Mechanistic studies on related compounds have shown that they can arrest cells in the G2/M phase and induce apoptosis by inhibiting tubulin polymerization in a manner consistent with colchicine nih.gov.

Autophagy Induction Pathways

Autophagy is a cellular process of self-degradation that can be harnessed for cancer therapy. Certain bis-indole derivatives have been shown to induce autophagy in cancer cells, a process marked by the upregulation of key autophagy-related proteins such as Beclin-1, LC3A/B, Atg7, AMPK, and ULK1 nih.gov. The induction of autophagy can, in some contexts, enhance the efficacy of chemotherapy nih.gov. While direct evidence for this compound inducing autophagy is not yet available, the activity of related indole compounds points to this as a possible area of its biological function.

Antimicrobial Activity and Mechanistic Insights

In addition to its potential as an anticancer agent, the indole scaffold is a well-established pharmacophore in the development of antimicrobial agents.

Targeting of Bacterial Cell Wall Components (e.g., Staphylococcus aureus)

Several novel classes of indole derivatives have demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, 2-(1H-indol-3-yl)quinolines and 2-(1H-indol-3-yl)tetrahydroquinolines have been prepared and shown to have minimum inhibitory concentrations (MICs) of less than 1.0 µg/mL against MRSA nih.govnih.gov. These findings highlight the potential of the indole core in developing new antibacterial agents to combat resistant pathogens.

Elucidation of Broad-Spectrum Antimicrobial Mechanisms

The antimicrobial activity of indole derivatives extends beyond S. aureus. Various synthesized indole compounds have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov. For example, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown antibacterial activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) against a panel of bacteria nih.gov. Docking studies of these compounds suggest that their antibacterial mechanism may involve the inhibition of essential bacterial enzymes like E. coli MurB nih.gov.

Below is a table summarizing the biological activities of related indole compounds, which may provide insights into the potential activities of this compound.

| Biological Activity | Compound Class | Observed Effect | Reference |

| Apoptosis Induction | Methyl-donor compounds | Upregulation of Bak and Bax; downregulation of Mcl-1 and Bcl-2 | mdpi.com |

| Cell Cycle Arrest | 2-(thiophen-2-yl)-1H-indole derivatives | Arrest at S and G2/M phases | nih.gov |

| Tubulin Polymerization Inhibition | Arylthioindole (ATI) derivatives | Inhibition of tubulin polymerization, leading to G2/M arrest | nih.gov |

| Autophagy Induction | Bis-indole derivatives | Upregulation of Beclin-1, LC3A/B, Atg7, AMPK, and ULK1 | nih.gov |

| Antimicrobial Activity | 2-(1H-indol-3-yl)quinoline derivatives | MICs < 1.0 µg/mL against MRSA | nih.gov |

| Broad-Spectrum Antimicrobial Activity | Indole-based rhodanine (B49660) derivatives | Activity against Gram-positive and Gram-negative bacteria | nih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Indole derivatives, including those with a thioether linkage at the C-3 position, are recognized for their potential as antioxidants. nih.gov Their ability to counteract oxidative stress stems from their capacity to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov The antioxidant action of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

The core indole structure itself is a key contributor to this antioxidant activity. The nitrogen atom within the indole ring possesses a lone pair of electrons, making it an active redox center. nih.gov This allows for the delocalization of electrons within the aromatic system, which is crucial for stabilizing the molecule after it has donated an electron or hydrogen atom to a free radical. nih.gov

The primary mechanisms by which indole thioether compounds are thought to exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The N-H group of the indole ring can donate a hydrogen atom to a free radical, effectively neutralizing it. This process is crucial for the radical scavenging activity of many indole derivatives. nih.gov

Single Electron Transfer (SET): The indole ring can donate an electron to a free radical, forming a cation radical that is stabilized by resonance. This mechanism is another key pathway for the deactivation of ROS. nih.gov

The presence of a thioether group at the C-3 position can further modulate the antioxidant properties of the indole nucleus. Sulfur-containing compounds are known for their antioxidant capabilities, and the thioether linkage can influence the electronic properties of the indole ring, potentially enhancing its ability to scavenge free radicals.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of indole thioether compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the antioxidant potency of these molecules, providing a roadmap for the design of more effective compounds.

For C-3 substituted indole derivatives, several structural elements have been identified as critical for their antioxidant activity:

The Indole N-H Group: An unsubstituted nitrogen atom in the indole ring is considered mandatory for significant antioxidant activity. nih.gov This is because the N-H bond is a primary site for hydrogen atom donation to free radicals.

The Substituent at the C-3 Position: The nature of the group attached to the C-3 position of the indole ring has a profound impact on the compound's antioxidant potential. nih.gov Different functional groups can influence the electronic properties of the indole nucleus and its ability to participate in HAT and SET mechanisms. For instance, in a study of various C-3 substituted indoles, a derivative containing a pyrrolidinedithiocarbamate moiety was found to be a highly effective radical scavenger and a potent reducer of Fe3+ to Fe2+. nih.gov

In the case of this compound, the thioacetate group at the C-3 position is expected to play a significant role in its antioxidant profile. The sulfur atom and the ester functionality will influence the electron density distribution across the indole ring system, thereby affecting its radical scavenging capabilities. Further research involving the synthesis and biological evaluation of a series of analogues with systematic modifications to the thioacetate side chain would be necessary to fully elucidate the SAR for this specific class of indole thioethers. Such studies would involve varying the ester group, the length of the alkyl chain, and introducing different substituents on the indole ring to optimize antioxidant activity.

While direct experimental data for this compound is limited, the established principles of SAR for indole derivatives suggest that it possesses the core structural features necessary for antioxidant activity.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Methyl 2-((1H-indol-3-yl)thio)acetate as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound offers multiple reaction sites for constructing more elaborate molecular architectures. The indole (B1671886) ring can undergo electrophilic substitution, while the thioester provides a handle for various coupling and functional group interconversion reactions.

The indole scaffold is a cornerstone in the synthesis of numerous heterocyclic compounds. nih.gov Specifically, 3-substituted indoles are well-established starting materials for building a diverse array of molecules containing the indole framework. nih.gov For instance, compounds like 3-cyanoacetyl indoles and 3-acetyl indole serve as key precursors for synthesizing fused heterocyclic systems such as indolylpyrans and pyrazolyl derivatives. nih.govresearchgate.netnih.gov The synthesis of thiophene-fused systems like thieno[3,2-b]indoles also highlights the utility of functionalized indoles in creating complex heterocyclic structures. rsc.org

Given this precedent, this compound is a promising precursor for complex heterocycles. The methylene (B1212753) group adjacent to the sulfur and carbonyl groups is activated and can be used in condensation reactions. Furthermore, the indole C2-position is a nucleophilic center that can participate in cyclization reactions under appropriate conditions, leading to the formation of fused ring systems.

Table 1: Examples of Heterocyclic Systems Derived from 3-Substituted Indoles

| Starting Material Class | Resulting Heterocycle | Reaction Type |

| 3-Cyanoacetyl indoles | Indolylpyrans | Cascade Reaction / Cycloaddition nih.gov |

| 3-Cyanoacetyl indoles | Pyrazolyl derivatives | Condensation with hydrazine nih.gov |

| 3-Acetyl indole | (5-Indole)oxazoles | Multi-step synthesis researchgate.netnih.gov |

| 3-Acetyl indole | β-Carboline alkaloids | Pictet-Spengler reaction researchgate.netnih.gov |

This table illustrates the potential of 3-substituted indoles as precursors to complex heterocyclic systems.

Indole alkaloids represent a large and significant class of natural products with a wide spectrum of biological activities. researchgate.netmdpi.com Consequently, the synthesis of natural products and their analogues is a major focus of organic chemistry. 3-Substituted indoles are frequently employed as starting materials in these synthetic endeavors. nih.gov For example, 3-acetyl indole is a crucial building block for the synthesis of bioactive alkaloids such as chuangxinmycin and meridianine. researchgate.netnih.gov

This compound can function as a valuable intermediate in the synthesis of analogues of such natural products. The thioester moiety can be transformed into other functional groups, or the acetate (B1210297) side chain can be elaborated to match the complexity of a target molecule. This allows for the systematic modification of known bioactive scaffolds to explore structure-activity relationships and develop new therapeutic agents.

The Thioester Functional Group in Synthetic Transformations

Thioesters are considered "energy-rich" functional groups that exhibit a balance of stability and reactivity. nih.gov They are more reactive toward nucleophiles than their oxygen-ester counterparts but are generally stable in aqueous media at neutral pH. nih.gov This tunable reactivity makes the thioester group within this compound a powerful tool for synthetic transformations.

The thioester functional group is an excellent acyl donor, participating in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds under mild conditions. For example, in reactions like the Liebeskind-Srogl cross-coupling, thioesters can react with organoboron compounds in the presence of a palladium catalyst and a copper cofactor to form ketones. The thioester serves to activate the acyl group for oxidative addition to the metal center. This methodology provides a direct route to functionalized ketones from readily available thioesters.

Beyond cross-coupling reactions, the thioester group of this compound can be readily converted into other important carbonyl-containing functional groups.

Ketones: Reaction with organometallic reagents, such as Grignard reagents or organocuprates, allows for the synthesis of ketones. The reaction proceeds through nucleophilic acyl substitution, where the organometallic reagent adds to the carbonyl carbon, and the thiolate acts as a leaving group.

Aldehydes: The thioester can be reduced to an aldehyde using specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding primary alcohol.

Table 2: Synthetic Transformations of the Thioester Group

| Transformation | Reagents | Product Functional Group |

| Cross-Coupling | Organoboron compounds, Pd catalyst, Cu cofactor | Ketone |

| Acylation | Organocuprates (e.g., R₂CuLi) | Ketone |

| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

| Hydrolysis | H₂O, acid or base | Carboxylic acid |

| Aminolysis | Amines | Amide |

This table summarizes key synthetic transformations involving the thioester functional group.

Development of Chemical Probes and Research Tools

Chemical probes are essential tools in chemical biology for studying biological processes in living systems. Indole derivatives are frequently used in the design of such probes due to their unique photophysical properties and their prevalence in biological systems. nih.gov For instance, indole-based molecules have been developed as fluorescent probes for detecting specific ions or molecules and for bioimaging applications. nih.govbohrium.com

The structure of this compound lends itself to the development of novel chemical probes. The indole moiety can serve as a fluorophore, while the thioester provides a reactive handle for attaching the molecule to a target or for acting as a trigger that responds to a specific biological stimulus. researchgate.netnih.gov The thioester could be designed to react with specific amino acid residues on a protein, such as cysteine or lysine, enabling the labeling and study of protein function. nih.gov Furthermore, the thioester can serve as a protected form of a thiol, which can be released under specific physiological conditions to act as a research tool.

Future Research Perspectives and Emerging Areas in Indole Thioacetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-substituted indoles and organic thioacetates has been an area of intense research. nih.govrsc.org Future efforts will likely focus on developing more efficient, atom-economical, and environmentally benign methods for preparing compounds like Methyl 2-((1H-indol-3-yl)thio)acetate.

Key areas for future development include:

Green Chemistry Approaches: There is a growing demand for synthetic procedures that minimize environmental impact. Research into using water as a solvent for the synthesis of organic thioacetates has shown promise, proving the effectiveness of the thioacetate (B1230152) anion as a nucleophile in aqueous media. rsc.org Future work could adapt these methods for the direct thioacetylation of indoles, avoiding hazardous organic solvents.

Catalytic Innovations: The development of novel catalytic systems is crucial. This includes exploring base-catalyzed methods, which are effective for creating 3-substituted indoles through reactions like Michael addition and Friedel–Crafts alkylation. nih.gov Furthermore, advanced palladium-catalyzed domino reactions, which allow for the one-pot synthesis of complex 2,3-substituted indoles, could be adapted for the introduction of thioacetate groups. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions. rsc.orgresearchgate.net This technology can facilitate the formation of reactive radical species, opening up new pathways for the functionalization of indoles. nih.gov Future research could harness photoredox catalysis to mediate the coupling of thiols with indole (B1671886) scaffolds, providing a sustainable route to indole thioacetates. mdpi.com

| Methodology | Description | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Multi-step Synthesis | Classical methods often involving protection/deprotection steps and harsh reagents. | Well-established and reliable for specific substrates. | Improving yields and reducing step count. |

| Green Synthesis (e.g., in water) | Utilizing environmentally benign solvents like water to perform nucleophilic substitution. rsc.org | Reduced environmental impact, enhanced safety, potential for simplified workup. | Optimizing reaction conditions for indole substrates and exploring catalyst-free approaches. |

| Advanced Catalysis (e.g., Pd-domino) | Multi-component, one-pot reactions catalyzed by transition metals like palladium to build the substituted indole core. organic-chemistry.org | High efficiency, atom economy, rapid access to molecular complexity. | Development of catalysts that can directly incorporate sulfur-containing fragments. |

| Photoredox Catalysis | Using visible light and a photocatalyst to generate radical intermediates for bond formation under mild conditions. rsc.orgresearchgate.net | High functional group tolerance, access to unique reactivity, sustainable energy source. | Exploring direct C-S bond formation at the indole C3 position via radical pathways. |

High-Throughput Screening and Identification of Unexplored Bioactive Scaffolds

The indole framework is a prominent structural motif in numerous natural products and synthetic compounds with significant pharmacological activity. organic-chemistry.orgmdpi.com Compounds incorporating this skeleton are known to possess anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govmdpi.com Future research will leverage high-throughput screening (HTS) to rapidly evaluate large libraries of indole thioacetate derivatives against a wide range of biological targets.

The rationale for this approach is based on:

Privileged Scaffold Modification: The indole ring acts as a versatile scaffold that can be readily functionalized. nih.gov By systematically modifying the substituents on the indole ring and altering the ester portion of the thioacetate side chain, a diverse chemical library can be generated.

Exploring Chemical Space: HTS allows for the rapid identification of "hit" compounds from these libraries that exhibit desired biological activity. This approach accelerates the drug discovery process by efficiently navigating a vast chemical space. nih.gov

Identifying Novel Bioactivity: While indole itself is well-studied, the specific combination with a thioacetate moiety at the C3-position presents a relatively underexplored chemical space. HTS can uncover unexpected biological activities for this class of compounds, leading to the development of new therapeutic agents.

| Target Class | Examples | Therapeutic Area | Rationale for Targeting |

|---|---|---|---|

| Kinases | EGFR, PI3Kα, Tubulin | Oncology | Many indole derivatives are known kinase inhibitors, crucial in cancer cell signaling. mdpi.comnih.gov |

| Bacterial Enzymes | DNA Gyrase, (p)ppGpp Synthetase | Infectious Diseases | Indole-based compounds have shown potent antibacterial activity, including against resistant strains like MRSA. nih.govnih.gov |

| Viral Proteins | HIV Reverse Transcriptase, Proteases | Virology | Certain indole derivatives exhibit a wide spectrum of antiviral activity. nih.gov |

| Inflammatory Pathway Proteins | COX-2, NF-κB | Anti-inflammatory | The indole structure is present in established anti-inflammatory drugs like Indomethacin (B1671933). mdpi.com |

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and accelerating the optimization of lead compounds. nih.govmdpi.com The application of advanced computational methods to the study of indole thioacetates offers significant potential for future research.

Future computational studies will focus on:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole thioacetate derivatives with their biological activity. mdpi.com These models can predict the potency of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates.

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations can be used to visualize and analyze the interactions between indole thioacetate molecules and their biological targets at an atomic level. nih.govfrontiersin.org This provides crucial insights for optimizing binding affinity and selectivity.

Mechanistic Elucidation: Computational chemistry can provide a deeper understanding of reaction mechanisms. researchgate.net For instance, density functional theory (DFT) calculations can be used to study the pathways of thiol additions to electrophilic partners or to understand the intricacies of catalytic cycles in novel synthetic methods, aiding in the optimization of reaction conditions. nih.gov

| Computational Tool | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of indole thioacetates to a target protein's active site. mdpi.com | Identification of key binding interactions; ranking of potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. frontiersin.org | Assessment of binding stability; understanding conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that link chemical structure to biological activity. mdpi.com | Prediction of activity for new virtual compounds; identification of key structural features for activity. |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules to understand reactivity and reaction pathways. researchgate.net | Elucidation of reaction mechanisms; prediction of transition state energies to guide catalyst design. |

Exploration of Underexplored Reactivity and Transformational Pathways of Indole Thioesters

Thioesters are a unique functional group in biology and chemistry, possessing reactivity that is distinct from esters and amides. nih.gov While stable towards hydrolysis under physiological conditions, they are highly reactive towards softer nucleophiles like thiolates. nih.gov This unique reactivity profile suggests that indole thioesters such as this compound could serve as versatile intermediates for complex molecular construction.

Future research should explore:

Thioester as a Synthetic Hub: The thioester moiety can act as an activated carboxylic acid derivative. This allows for its conversion into other functional groups (e.g., amides, ketones) under specific conditions, providing a divergent point for creating a variety of indole-based compounds. The conversion of less reactive esters to more reactive thioesters is a challenging but attractive transformation that is being explored. rsc.org

Radical-Mediated Reactions: The carbon-sulfur bond can participate in radical reactions. For example, visible-light-mediated generation of thioacid thiyl radicals from thioacetates can lead to the formation of diacyl disulfides, which are highly electrophilic intermediates for subsequent reactions like aminolysis to form amides. rsc.org

Dearomatization Reactions: The indole ring itself can undergo dearomatization reactions to produce valuable, three-dimensional indoline (B122111) structures. nih.gov Photoredox-mediated Giese-type transformations have been developed for the dearomatization of indoles, and future work could investigate how the C3-thioacetate substituent influences the regioselectivity and stereoselectivity of these transformations. nih.gov

Cascade Reactions: The unique reactivity of both the indole and thioester moieties could be harnessed in cascade reactions. For instance, a single thiol reagent has been shown to promote a three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion in indole-tethered ynones. nih.gov Similar multi-step, one-pot transformations could be designed starting from indole thioacetates.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Acyl Substitution | Reaction of the thioester with various nucleophiles (amines, alcohols, organometallics). | Indole-3-carboxamides, Indole-3-ketones, etc. |

| Radical Coupling | Generation of radical species from the thioacetate moiety for C-C or C-N bond formation. rsc.org | Amide-linked indole dimers, N-acylated products. |

| Dearomatization | Breaking the aromaticity of the indole ring to form saturated heterocyclic systems. nih.gov | Functionalized 2,3-disubstituted indolines. |

| Transition-Metal Catalyzed Cross-Coupling | Using the C-S bond as a handle in cross-coupling reactions. | Novel C3-arylated or C3-alkylated indoles. |

Synergistic Applications of Indole Thioacetate Chemistry with Emerging Technologies

The intersection of indole thioacetate chemistry with other rapidly advancing scientific fields promises to unlock novel applications in materials science, chemical biology, and beyond.

Emerging synergistic areas include:

Bioconjugation and Chemical Biology: The thiol group is a key target for the site-specific modification of proteins and other biomolecules. raineslab.com Thioacetate-functionalized indoles can serve as precursors to free thiols, which can then be used in bioconjugation reactions, such as Michael additions or native chemical ligation, to attach indole-based payloads to antibodies or other proteins. researchgate.netnih.gov This is particularly relevant for creating antibody-drug conjugates (ADCs) or fluorescent probes.

Polymer and Materials Science: Thioacetate-based initiators have been developed for controlled polymerization processes. nih.gov Indole thioacetates could be explored as functional initiators or monomers to create novel polymers with unique electronic or optical properties derived from the indole moiety. The resulting thiol-terminated polymers can be patterned onto surfaces for advanced materials applications. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis and transformation of indole thioacetates, particularly for reactions involving unstable intermediates or photochemical steps, could lead to more efficient and reproducible manufacturing processes.

| Emerging Technology | Synergistic Application with Indole Thioacetates | Potential Impact |

|---|---|---|

| Bioconjugation | Use as thiol-reactive probes for site-specific modification of proteins and antibodies after deprotection. nih.gov | Development of novel antibody-drug conjugates (ADCs), diagnostic agents, and tools for chemical biology. |

| Polymer Science | Employment as functional initiators or monomers for synthesizing indole-containing polymers. nih.gov | Creation of new materials with tailored optical, electronic, or biocompatible properties. |

| Flow Chemistry | Implementation of continuous flow processes for the synthesis and functionalization of indole thioacetates. | Improved scalability, safety, and process control for manufacturing fine chemicals and pharmaceutical intermediates. |

| Photoredox Catalysis | Integration as substrates or catalysts in visible-light-driven reactions. rsc.orgnih.gov | Sustainable and mild methods for constructing complex molecules and accessing novel chemical transformations. |

Q & A

Q. What are the established synthetic methodologies for Methyl 2-((1H-indol-3-yl)thio)acetate?

The synthesis typically involves coupling indole derivatives with thioacetate groups. For analogous compounds, multi-step routes using Fischer indole synthesis, cyclization (e.g., triazole formation), and nucleophilic substitution are common . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature control : Reactions often proceed at 60–100°C to avoid side products.

- Catalysts : Acidic (H₂SO₄) or basic (Na₂CO₃) conditions for esterification and neutralization steps .

Example: Ethyl 2-(1H-indol-3-yl)acetate synthesis uses ethanol and H₂SO₄ for esterification .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm indole protons, thioether linkages, and ester groups. For example, indole C3 protons resonate at δ 7.0–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₁NO₂S has a theoretical mass of 229.06 g/mol).

- X-ray crystallography : SHELX software refines crystallographic data, resolving bond angles and torsional strain .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Prefers DMSO (~55 mg/mL) or ethanol; avoid aqueous buffers due to ester hydrolysis .

- Storage : Stable at -20°C for months; avoid moisture to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to mitigate oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for thioether-indole derivatives?

Discrepancies (e.g., twinning, poor diffraction) are addressed by:

Q. What experimental designs are optimal for evaluating its biological activity?

- Enzyme inhibition assays : Dose-response curves (e.g., 10–100 µM) with positive controls (e.g., indole-3-acetic acid). Measure IC₅₀ values via fluorometric/colorimetric readouts .

- Cell viability studies : Use human epithelial cell lines; compare with Methyl 2-(6-nitro-1H-indol-4-yl)acetate, which shows antitumor potential .

- Structure-activity relationships (SAR) : Modify the thioether/ester groups to assess pharmacophore contributions .

Q. How do steric and electronic effects influence reactivity in derivatization reactions?

- Steric hindrance : Bulky substituents at the indole C3 position reduce nucleophilic substitution rates.

- Electronic effects : Electron-withdrawing groups (e.g., nitro at C6) enhance electrophilic aromatic substitution reactivity .

Example: Methyl 2-(5-chloro-1H-indol-3-yl)acetate exhibits slower acylation due to chlorine’s inductive effect .

Q. What analytical strategies distinguish this compound from structurally similar analogs?

- Chromatography : HPLC with C18 columns (retention time ~12–15 min) and PDA detection (λ=254 nm) .

- Tandem MS/MS : Fragment ions at m/z 174 (indole-thioether cleavage) and 89 (ester group) provide diagnostic peaks .

- Vibrational spectroscopy : FTIR peaks at 1700 cm⁻¹ (C=O ester) and 2550 cm⁻¹ (S-H, if present) .

Q. How can researchers mitigate synthetic challenges in scale-up?

- Catalyst optimization : Transition from H₂SO₄ to immobilized enzymes (e.g., lipases) for greener esterification .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

- Yield improvement : Statistical experimental design (e.g., DoE) to optimize temperature, solvent ratios, and reaction time .

Comparative and Methodological Questions

Q. How does this compound compare to Methyl indole-3-acetate in biological activity?

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : SwissADME or ADMETLab2.0 for bioavailability (%ABS >60), CYP450 inhibition risks .

- Docking studies : AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity) .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling thioether-indole compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.